ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 2-(2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, an oxadiazole ring, and an ethyl ester group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinazolinone and oxadiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 2-(2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate: Similar compounds include other quinazolinone and oxadiazole derivatives with slight modifications in their structures.
Uniqueness
The uniqueness of ethyl 2-(2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4O5. The compound features a quinazoline backbone fused with an oxadiazole moiety, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with appropriate amines and aldehydes under acidic conditions to form the quinazoline structure. Subsequent reactions introduce the oxadiazole and benzoate functionalities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, in a study assessing various quinazoline derivatives against Gram-positive and Gram-negative bacteria, compounds similar to ethyl 2-({[2,4-dioxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate showed marked activity against Staphylococcus aureus and Escherichia coli .
Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC mg/mL) |
---|---|---|
Compound A | 15 | 65 |
Compound B | 11 | 80 |
Ethyl derivative | 12 | 70 |
Cytotoxicity and Anticancer Activity
Quinazoline derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies indicated that certain derivatives exhibit cytotoxicity comparable to established anticancer agents. For example, a derivative similar to the compound demonstrated IC50 values in the low micromolar range against human cancer cell lines .
The mechanism by which these compounds exert their biological effects often involves inhibition of specific enzymes or receptors. For instance, some compounds have been shown to inhibit the Na+/H+ exchanger isoform 1 (NHE1), which is implicated in various cardiovascular diseases . Additionally, interactions with DNA or RNA may play a role in their anticancer activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of quinazoline derivatives including ethyl 2-{...}, it was found that the compound effectively inhibited the growth of Candida albicans with an inhibition zone of 11 mm and an MIC of 80 mg/mL .
Case Study 2: Cytotoxicity Assessment
A study assessing the cytotoxicity of various quinazoline derivatives reported that derivatives similar to ethyl 2-{...} showed significant cytotoxic effects against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
Properties
Molecular Formula |
C28H23N5O6 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H23N5O6/c1-2-38-27(36)19-12-6-8-14-21(19)29-23(34)16-32-22-15-9-7-13-20(22)26(35)33(28(32)37)17-24-30-25(31-39-24)18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,29,34) |
InChI Key |
URYSXOLKSFVASR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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